molecular formula C7H6N2O B1592169 Imidazo[1,2-a]pyridin-6-ol CAS No. 885275-62-7

Imidazo[1,2-a]pyridin-6-ol

Cat. No.: B1592169
CAS No.: 885275-62-7
M. Wt: 134.14 g/mol
InChI Key: YEEIQZOHERKVAK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-ol is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure, combining an imidazole ring and a pyridine ring, which makes it a valuable scaffold in medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: One common synthetic route involves the condensation of 2-aminopyridine with glyoxal and ammonia under acidic conditions.

  • Multicomponent Reactions: These reactions often involve the use of aldehydes, amines, and ketones to form the imidazo[1,2-a]pyridine core[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Oxidative Coupling: This method involves the oxidative coupling of pyridine derivatives with suitable oxidizing agents.

Industrial Production Methods: Industrial production typically employs scalable synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Imidazo[1,2-a]pyridin-6-one, Imidazo[1,2-a]pyridin-6-carboxylic acid.

  • Reduction: Imidazo[1,2-a]pyridin-6-amine.

  • Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-ol has found applications in various fields:

  • Medicinal Chemistry: It serves as a core structure for developing antituberculosis, anticancer, and antiviral agents.

  • Biology: The compound is used in the study of biological processes and as a tool in molecular biology research.

  • Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Imidazo[1,2-a]pyridin-6-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridin-6-ol and its derivatives have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Future research may focus on further exploring these properties and developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-6-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that this compound interacts with is phosphatidylinositol 3-kinase (PI3K). This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival . This compound has been shown to inhibit PI3K activity, leading to the suppression of downstream signaling pathways such as the Akt pathway . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division . Additionally, this compound promotes apoptosis by activating caspase enzymes, which play a critical role in programmed cell death . The compound also affects cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and metabolism . By inhibiting this pathway, this compound reduces the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which prevents the phosphorylation and activation of Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Additionally, this compound binds to specific sites on the PI3K enzyme, blocking its activity and preventing the downstream signaling events that promote cell growth and proliferation . The compound also influences gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to enhance its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This enzyme family is responsible for the metabolism of many drugs and xenobiotics, including this compound . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can be further conjugated and excreted . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, this compound can inhibit cytoplasmic enzymes such as PI3K, leading to the disruption of signaling pathways . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications and targeting signals may also influence the localization and activity of this compound within cells .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-6-ol is structurally similar to other imidazo[1,2-a]pyridines, but its unique hydroxyl group at the 6-position distinguishes it from its analogs. Other similar compounds include:

  • Imidazo[1,2-a]pyridin-6-amine

  • Imidazo[1,2-a]pyridin-6-carboxylic acid

  • Imidazo[1,2-a]pyrimidin-6-ol

These compounds share the fused bicyclic structure but differ in their functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEIQZOHERKVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616963
Record name Imidazo[1,2-a]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-62-7
Record name Imidazo[1,2-a]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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